molecular formula C15H14O2 B6371347 5-(4-Acetylphenyl)-3-methylphenol CAS No. 1261976-37-7

5-(4-Acetylphenyl)-3-methylphenol

Cat. No.: B6371347
CAS No.: 1261976-37-7
M. Wt: 226.27 g/mol
InChI Key: HTTZNYCQHYLEPQ-UHFFFAOYSA-N
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Description

5-(4-Acetylphenyl)-3-methylphenol is an organic compound characterized by the presence of a phenol group substituted with a 4-acetylphenyl and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Acetylphenyl)-3-methylphenol typically involves the reaction of 4-acetylphenylboronic acid with 3-methylphenol under Suzuki coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or organic solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, including temperature, pressure, and reactant concentrations.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, converting the acetyl group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the phenol group can be further functionalized using reagents like halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenols.

Scientific Research Applications

5-(4-Acetylphenyl)-3-methylphenol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of polymers and resins due to its phenolic structure.

Mechanism of Action

The mechanism by which 5-(4-Acetylphenyl)-3-methylphenol exerts its effects involves interactions with various molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The acetyl group can undergo metabolic transformations, leading to the formation of active metabolites that interact with cellular pathways.

Comparison with Similar Compounds

    4-Acetylphenol: Lacks the methyl group, resulting in different chemical reactivity and biological activity.

    3-Methylphenol: Lacks the acetyl group, affecting its solubility and interaction with biological targets.

    4-Acetylphenylboronic acid: Used as a precursor in the synthesis of 5-(4-Acetylphenyl)-3-methylphenol.

Uniqueness: this compound is unique due to the combination of the acetyl and methyl groups on the phenol ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[4-(3-hydroxy-5-methylphenyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-10-7-14(9-15(17)8-10)13-5-3-12(4-6-13)11(2)16/h3-9,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTTZNYCQHYLEPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50683802
Record name 1-(3'-Hydroxy-5'-methyl[1,1'-biphenyl]-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261976-37-7
Record name 1-(3'-Hydroxy-5'-methyl[1,1'-biphenyl]-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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